molecular formula C20H21N3O2S B12739958 (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate CAS No. 87395-55-9

(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate

Cat. No.: B12739958
CAS No.: 87395-55-9
M. Wt: 367.5 g/mol
InChI Key: MMNMRACPVNWKDQ-NPCAHTBFSA-N
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Description

(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate is a complex organic compound that belongs to the class of azaphenothiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate typically involves the Smiles rearrangement, a well-known reaction in organic chemistry. The process begins with the preparation of 1-azaphenothiazine, which is then reacted with tropanol to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process is optimized to minimize impurities and maximize the yield of the desired product. Quality control measures, including spectroscopic techniques, are employed to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells. The compound’s ability to intercalate with DNA and interfere with replication and transcription processes is a key aspect of its anticancer activity .

Comparison with Similar Compounds

(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate is unique compared to other azaphenothiazines due to its specific structural features and biological activities. Similar compounds include:

These comparisons highlight the unique properties and potential of this compound in scientific research and therapeutic applications.

Properties

CAS No.

87395-55-9

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] pyrido[3,2-b][1,4]benzothiazine-10-carboxylate

InChI

InChI=1S/C20H21N3O2S/c1-22-13-8-10-14(22)16(11-9-13)25-20(24)23-15-5-2-3-6-17(15)26-18-7-4-12-21-19(18)23/h2-7,12-14,16H,8-11H2,1H3/t13?,14-,16?/m1/s1

InChI Key

MMNMRACPVNWKDQ-NPCAHTBFSA-N

Isomeric SMILES

CN1[C@@H]2CCC1CCC2OC(=O)N3C4=CC=CC=C4SC5=C3N=CC=C5

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)N3C4=CC=CC=C4SC5=C3N=CC=C5

Origin of Product

United States

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